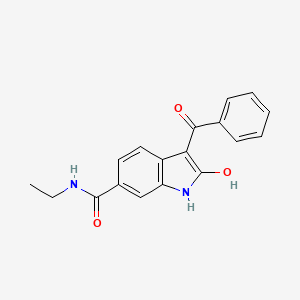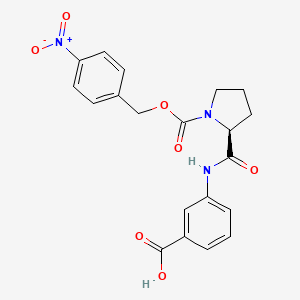
(S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a nitrobenzyloxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid typically involves multiple steps, including:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitrobenzyloxycarbonyl Group: This step often involves the reaction of the pyrrolidine derivative with 4-nitrobenzyl chloroformate under basic conditions.
Amidation Reaction: The final step involves the coupling of the intermediate with benzoic acid or its derivatives using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution on Benzoic Acid: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyrrolidine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid would depend on its specific application. Generally, such compounds may interact with biological targets like enzymes or receptors, modulating their activity. The nitrobenzyloxycarbonyl group can act as a protecting group, which can be removed under specific conditions to release the active compound.
類似化合物との比較
Similar Compounds
- (S)-3-(1-((4-Methoxybenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
- (S)-3-(1-((4-Chlorobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
Uniqueness
(S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid is unique due to the presence of the nitro group, which can undergo specific chemical transformations that other similar compounds may not
特性
分子式 |
C20H19N3O7 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
3-[[(2S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H19N3O7/c24-18(21-15-4-1-3-14(11-15)19(25)26)17-5-2-10-22(17)20(27)30-12-13-6-8-16(9-7-13)23(28)29/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,21,24)(H,25,26)/t17-/m0/s1 |
InChIキー |
RCWRACYQFCYEAP-KRWDZBQOSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



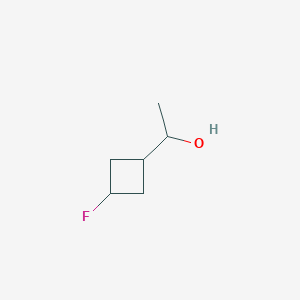
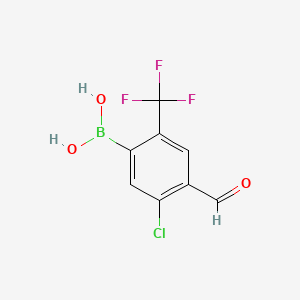
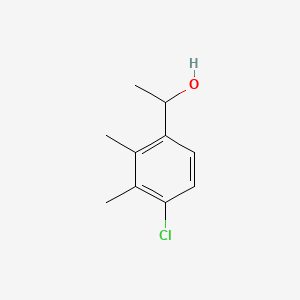

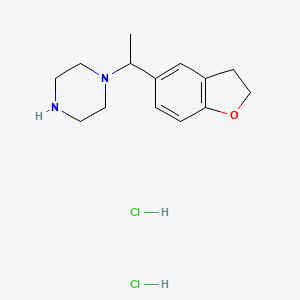



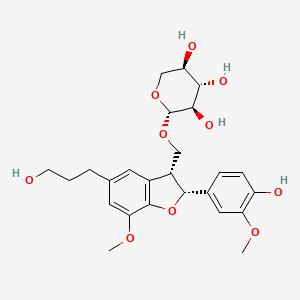
![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)

